molecular formula C20H21N3O4S B3502001 3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole

3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole

Cat. No.: B3502001
M. Wt: 399.5 g/mol
InChI Key: UMUNTHXWAXUQCB-UHFFFAOYSA-N
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Description

3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a nitro group, and a phenyl-substituted indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the dioxolane and sulfanyl groups. The nitro group is usually introduced through nitration reactions.

    Indazole Core Synthesis: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of Dioxolane Ring: The dioxolane ring can be introduced through acetalization reactions involving diols and aldehydes or ketones.

    Sulfanyl Group Addition: The sulfanyl group can be added through thiolation reactions using thiols and appropriate leaving groups.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its nitro and indazole functionalities which are common in bioactive molecules.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the indazole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-1,3-dioxolan-2-yl)aniline: Similar in having a dioxolane ring and a phenyl group.

    (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide: Shares the dioxolane ring but differs in having a triphenylphosphonium group.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-(2-methylpropylsulfanyl)-6-nitro-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13(2)12-28-17-11-15(23(24)25)10-16-18(17)19(20-26-8-9-27-20)21-22(16)14-6-4-3-5-7-14/h3-7,10-11,13,20H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNTHXWAXUQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C4OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole
Reactant of Route 2
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole
Reactant of Route 3
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole
Reactant of Route 4
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole
Reactant of Route 5
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole
Reactant of Route 6
3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole

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